(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol
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Overview
Description
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol: is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a chiral carbon atom, which is also bonded to a phenyl ring substituted with a methylsulfanyl group (-SCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers high yield and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol can undergo oxidation to form the corresponding ketone, (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-one.
Common Reagents and Conditions:
Oxidation: CrO3, PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF or ether at low temperatures.
Substitution: SOCl2 in DCM at room temperature.
Major Products:
Oxidation: (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-one.
Reduction: (1S)-1-[4-(methylsulfanyl)phenyl]ethane.
Substitution: (1S)-1-[4-(methylsulfanyl)phenyl]ethyl chloride.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and ligands for asymmetric synthesis .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties .
Medicine:
- Explored as a potential intermediate in the synthesis of pharmaceutical compounds with therapeutic applications .
Industry:
Mechanism of Action
The mechanism of action of (1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylsulfanyl group may also participate in interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
(1S)-1-[4-(methylsulfonyl)phenyl]ethan-1-ol: Similar structure but with a sulfonyl group (-SO2CH3) instead of a methylsulfanyl group.
(1S)-1-[4-(methoxy)phenyl]ethan-1-ol: Similar structure but with a methoxy group (-OCH3) instead of a methylsulfanyl group.
Uniqueness:
Properties
IUPAC Name |
(1S)-1-(4-methylsulfanylphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCBEPLEVWVPAD-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)SC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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